
N-methyl-2-morpholin-4-ylacetamide
Overview
Description
N-methyl-2-morpholin-4-ylacetamide is an organic compound with the molecular formula C7H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom and an acetamide group attached to the morpholine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-morpholin-4-ylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl chloroacetate, followed by methylation of the resulting intermediate. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-methyl-2-morpholin-4-ylacetic acid, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-methyl-2-morpholin-4-ylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-methyl-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as:
N-methylmorpholine: A related compound with a similar structure but lacking the acetamide group.
N-methyl-2-pyrrolidone: Another compound with a similar amide functional group but a different heterocyclic ring structure.
Morpholine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their reactivity, applications, and biological effects. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-methyl-2-morpholin-4-ylacetamide (CAS Number: 99767-12-1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which contributes to its solubility and biological activity. The molecular formula is CHNO, indicating the presence of an acetamide group and a methyl substituent that enhance its pharmacological profile .
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Receptor Modulation : It has been proposed that this compound can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Some studies have hinted at its potential antimicrobial properties, particularly against certain bacterial strains, although further research is required to confirm these effects.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Below are summarized findings from notable research:
Case Study 1: Antitumor Effects
In a controlled laboratory setting, this compound was tested on HepG2 liver cancer cells. The results indicated a significant increase in the Bax/Bcl-2 ratio, leading to the activation of the apoptotic pathway. This suggests that the compound may have potential as an anticancer agent through the modulation of apoptotic signaling .
Case Study 2: Antimicrobial Properties
A study focused on the antimicrobial properties of this compound found that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
N-methyl-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWYKSEGWKKFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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